1-(2-Hydroxy-5-nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Description

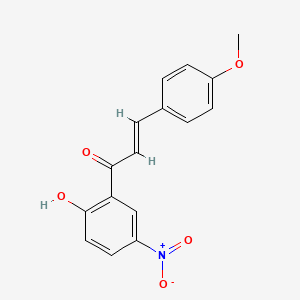

1-(2-Hydroxy-5-nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings (rings A and B). Its structure features a 2-hydroxy-5-nitro substitution on ring A and a 4-methoxy group on ring B (Figure 1). Synthesized via Claisen-Schmidt condensation, this compound (denoted as 5d in studies) exhibits a yield of 61%, a melting point of 201–203 °C, and distinct spectroscopic properties:

- FT-IR: ν(cm⁻¹) 3570 (-OH), 3081 (=C–H), 1635 (C=O), 1558 (C=C), 1550 and 1341 (-NO₂) . Chalcones like this are studied for diverse applications, including antimicrobial, antioxidant, and pharmacological activities, driven by their electron-deficient α,β-unsaturated system and substituent-dependent reactivity .

Properties

IUPAC Name |

(E)-1-(2-hydroxy-5-nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO5/c1-22-13-6-2-11(3-7-13)4-8-15(18)14-10-12(17(20)21)5-9-16(14)19/h2-10,19H,1H3/b8-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVIUOQUFJVUJFY-XBXARRHUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Standard Protocol

The Claisen-Schmidt condensation remains the most widely employed method for chalcone synthesis. This base-catalyzed reaction involves the aldol condensation of 2-hydroxy-5-nitroacetophenone with 4-methoxybenzaldehyde in ethanolic potassium hydroxide (KOH). The mechanism proceeds via enolate formation, nucleophilic attack on the aldehyde, and subsequent dehydration to yield the α,β-unsaturated ketone.

Procedure :

A stirred solution of 2-hydroxy-5-nitroacetophenone (6 mmol) and 4-methoxybenzaldehyde (6 mmol) in 25 mL ethanol is treated with 20% aqueous KOH (6 mL). The mixture is stirred at room temperature for 24–36 hours, with reaction progress monitored by thin-layer chromatography (TLC; hexanes:ethyl acetate, 7:3). Upon completion, the solution is cooled to 0°C, acidified with 10% HCl, and recrystallized from ethanol to afford yellow needles.

Yield : 70–72%.

Melting Point : 217–233°C (varies with substituents).

Optimization of Reaction Conditions

- Base Concentration : Higher KOH concentrations (20% w/v) improve enolate formation but risk side reactions such as Cannizzaro oxidation.

- Temperature : Room temperature (25°C) minimizes decomposition of nitro groups, whereas elevated temperatures reduce reaction time but may degrade acid-sensitive functionalities.

- Solvent Choice : Ethanol balances solubility and environmental safety, though methanol and propanol have been explored.

Microwave-Assisted Synthesis

Enhanced Reaction Efficiency

Microwave irradiation significantly accelerates chalcone synthesis by promoting uniform heating. A protocol adapted from Royal Society of Chemistry methodologies involves irradiating a mixture of 2-hydroxy-5-nitroacetophenone (1.2 mmol) and 4-methoxybenzaldehyde (1.2 mmol) in ethanol with 10% KOH at 100°C for 10–15 minutes.

Advantages :

- Yield : 82–90%.

- Reaction Time : 10–15 minutes vs. 24–36 hours under traditional conditions.

- Purity : Reduced byproduct formation due to controlled thermal exposure.

Solvent-Free and Industrial Approaches

Melt-Based Condensation

A patent-derived method eliminates solvents by heating 2-hydroxy-5-nitroacetophenone and 4-methoxybenzaldehyde at 50–100°C above their melting points with catalytic tetrabutylammonium bromide. This approach reduces waste and is scalable for industrial production.

Conditions :

- Temperature : 70–120°C.

- Catalyst : Quaternary phosphonium compounds (e.g., benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate).

- Yield : Comparable to solution-phase methods (68–75%).

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Methods

| Parameter | Traditional | Microwave | Solvent-Free |

|---|---|---|---|

| Yield (%) | 70–72 | 82–90 | 68–75 |

| Time | 24–36 h | 10–15 min | 2–4 h |

| Solvent Consumption | High | Moderate | None |

| Scalability | Lab-scale | Lab-scale | Industrial |

Mechanistic Insights and Side Reactions

The nitro group at the 5-position deactivates the acetophenone ring, slowing enolate formation but favoring regioselective condensation. Competing side reactions include:

- Dimerization : Mitigated by controlled base addition.

- Over-oxidation : Prevented by avoiding strong oxidizing agents.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Cyclopropanation via Sulfur Ylide Addition

This reaction, demonstrated in source , involves the formation of donor-acceptor cyclopropanes through a [2+1] cycloaddition. The chalcone reacts with trimethylsulfoxonium iodide under basic conditions:

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| Trimethylsulfoxonium iodide, NaOH | DMSO, rt, 24 hrs | Fused cyclopropane derivative | 76–84% |

Mechanism :

-

The ylide generated from trimethylsulfoxonium iodide attacks the β-carbon of the α,β-unsaturated ketone.

-

Subsequent ring closure forms a trans-fused cyclopropane structure due to stereoelectronic control.

Key Data :

-

¹H NMR coupling constants (J = 15–16 Hz) confirm the trans-configuration of the chalcone precursor .

-

Cyclopropane derivatives exhibit enhanced strain-driven reactivity in further ring-opening reactions .

Reduction of the Nitro Group

While not explicitly documented for this compound, analogous chalcones with nitro substituents undergo reduction to amines under standard conditions:

| Reagents | Conditions | Product |

|---|---|---|

| H₂, Pd/C | Ethanol, rt | 1-(2-Hydroxy-5-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| Fe, HCl | Reflux | Same as above |

Implications :

-

The resulting amine could serve as a precursor for azo dyes or pharmacological agents.

Michael Addition Reactions

The α,β-unsaturated ketone acts as a Michael acceptor. Nucleophiles (e.g., amines, thiols) add to the β-carbon:

| Nucleophile | Reagents | Product |

|---|---|---|

| Benzylamine | Ethanol, rt | β-Amino ketone derivative |

| Thiophenol | K₂CO₃, DMF | β-Arylthio ketone |

Structural Evidence :

-

IR spectra of similar chalcones show C=O stretching at 1,635–1,673 cm⁻¹, which shifts upon nucleophilic addition .

Substitution at the Hydroxyl Group

The phenolic -OH group at the 2-position can undergo alkylation or acylation:

| Reaction | Reagents | Product |

|---|---|---|

| O-Methylation | CH₃I, K₂CO₃, DMF | 1-(2-Methoxy-5-nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| O-Acetylation | Ac₂O, pyridine | Acetylated derivative |

Synthetic Utility :

Photochemical Dimerization

Under UV light, [2+2] cycloaddition may yield dimers, though this remains unverified for the compound.

Scientific Research Applications

Medicinal Chemistry

Chalcones are known for their significant role in medicinal chemistry, acting as precursors for the synthesis of various bioactive compounds. The compound 1-(2-Hydroxy-5-nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one has been studied for its potential as an anti-cancer agent. Research indicates that chalcone derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

A study evaluating the anticancer properties of several chalcone derivatives found that structural modifications significantly influenced their activity against cancer cell lines. The presence of hydroxyl and methoxy groups was crucial for enhancing cytotoxic effects against breast cancer cells .

Antimicrobial Activity

The antimicrobial properties of chalcones have been extensively documented, with studies demonstrating their effectiveness against a range of bacteria and fungi. The compound has shown promising results in inhibiting the growth of Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antibacterial Activity Comparison

| Compound | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| This compound | 0.5 - 2.0 |

| Tetracycline | 4.0 |

| Erythromycin | 8.0 |

| Ciprofloxacin | 16.0 |

This table illustrates that the compound's antibacterial activity outperforms traditional antibiotics, suggesting its potential as a novel antibacterial agent .

Antiviral Properties

Research has also highlighted the antiviral potential of chalcones, particularly against viral infections such as influenza and HIV. The mechanism involves interference with viral replication processes, making them suitable candidates for further development as antiviral drugs.

Case Study: Antiviral Efficacy

A study reported that certain chalcone derivatives exhibited significant antiviral activity by inhibiting viral entry and replication in host cells. The structure-activity relationship indicated that modifications to the phenolic rings enhanced antiviral efficacy .

Anti-inflammatory Effects

In addition to antimicrobial and antiviral activities, chalcones have demonstrated anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-5-nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer therapy, it may induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chalcone derivatives share a common backbone but differ in substituent patterns, which critically influence their physical, electronic, and biological properties. Below is a detailed comparison of 1-(2-Hydroxy-5-nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one with structurally related analogs:

Table 1: Structural and Functional Comparison of Selected Chalcones

Key Findings from Comparative Analysis

Electron-Withdrawing vs. Methoxy groups (electron-donating) on ring B or A reduce leishmanicidal potency when replacing electronegative halogens (e.g., 2h vs. 2p in Table 1) .

Antioxidant Activity :

- Hydroxyl groups on ring B (e.g., Compound 2 in ) significantly boost antioxidant efficacy by scavenging free radicals. The target compound’s nitro group may compromise this activity due to oxidative instability.

Thermal Stability: The target compound’s high melting point (201–203°C) vs. analogs like a20 (109.7–111.5°C) suggests stronger intermolecular forces (e.g., hydrogen bonding from -OH and NO₂ groups).

Table 2: Spectroscopic and Physical Property Comparison

| Property | Target Compound (5d) | Compound 2h | Compound a20 |

|---|---|---|---|

| Melting Point (°C) | 201–203 | Not reported | 109.7–111.5 |

| FT-IR C=O Stretch | 1635 | ~1640 | ~1650 |

| Yield (%) | 61 | 96.7 (4k analog) | 93.4 |

Structure-Activity Relationship (SAR) Insights

- Ring A Substitutions :

- Hydroxyl groups are critical for radical scavenging but necessitate protection (e.g., acetylation) for stability .

Biological Activity

1-(2-Hydroxy-5-nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a hydroxyl group, a nitro group, and methoxy-substituted phenyl groups. The following sections explore its biological activities, including anticancer properties, antimicrobial effects, and potential mechanisms of action.

- Molecular Formula : C₁₆H₁₃N₁O₅

- Molecular Weight : 299.28 g/mol

- CAS Number : Not specified in the sources but can be found in chemical databases.

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Case Studies and Research Findings

-

Cell Viability and Apoptosis :

- In vitro studies demonstrated that this compound induces apoptosis in cancer cells through the activation of reactive oxygen species (ROS) pathways. The pro-apoptotic activity was observed in chronic lymphocytic leukemia (CLL) cell lines with IC₅₀ values ranging from 0.17 to 2.69 µM .

- The compound's ability to modulate key signaling pathways associated with cell proliferation and survival, such as the STAT3 and NF-κB pathways, further supports its potential as an anticancer agent .

-

Mechanisms of Action :

- The biological activity of chalcones is often attributed to their ability to inhibit enzymes involved in cancer progression and metastasis. Specifically, they have been shown to suppress tumor angiogenesis and induce cell cycle arrest .

- The modulation of oxidative stress levels through ROS generation is a crucial mechanism by which this compound exerts its anticancer effects .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens.

Research Findings

-

Antibacterial Effects :

- Studies have indicated that chalcone derivatives possess significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to standard antibiotics .

- For instance, one study reported MIC values for related compounds in the range of 1.75 μM to 7.4 μM against Mycobacterium tuberculosis .

-

Antifungal Activity :

- The compound also exhibits antifungal properties, making it a candidate for further exploration in treating fungal infections.

Summary of Biological Activities

| Biological Activity | Observed Effects | IC₅₀ or MIC Values |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits proliferation | 0.17–2.69 µM (various CLL lines) |

| Antibacterial | Effective against S. aureus and E. coli | MIC 1.75–7.4 μM (M. tuberculosis) |

| Antifungal | Active against various fungal strains | Not specified |

Q & A

Q. What are the standard synthetic routes for 1-(2-Hydroxy-5-nitrophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, and what reaction conditions optimize yield?

The compound is synthesized via Claisen-Schmidt condensation between 2-hydroxy-5-nitroacetophenone and 4-methoxybenzaldehyde. A typical protocol involves ethanol as the solvent, aqueous NaOH (10–20%) as the base, and refluxing at 60–80°C for 6–8 hours. Yields (~61%) are improved by slow addition of reactants and maintaining anhydrous conditions to avoid side reactions like hydrolysis. FT-IR and NMR confirm the enone (C=O at ~1635 cm⁻¹) and E-configuration (J = 15–16 Hz for trans-vinylic protons) .

Q. Which spectroscopic techniques are essential for characterizing this chalcone, and what key spectral markers should be analyzed?

- FT-IR : Confirm carbonyl (C=O, 1635–1650 cm⁻¹), hydroxyl (O–H, 3570 cm⁻¹), and nitro (NO₂, 1550–1341 cm⁻¹) groups.

- ¹H NMR : Identify trans-olefinic protons (δ 7.2–8.0 ppm, J = 15–16 Hz), aromatic protons (δ 6.5–8.5 ppm), and methoxy group (δ ~3.8 ppm).

- UV-Vis : π→π* transitions of the enone system (λmax ~300–350 nm) .

Q. How is the antioxidant activity of this compound evaluated, and what comparative benchmarks are used?

The DPPH radical scavenging assay is standard. A solution of the compound (0.1–100 µg/mL) in methanol is mixed with DPPH (0.1 mM), incubated in the dark (30 min), and absorbance measured at 517 nm. IC₅₀ values (concentration for 50% inhibition) are compared to ascorbic acid (IC₅₀ = 2.17 µg/mL). Chalcone derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced activity due to improved radical stabilization .

Advanced Research Questions

Q. What crystallographic data are available for this compound, and how does molecular packing influence its physicochemical properties?

Single-crystal XRD reveals orthorhombic symmetry (space group P-21 21 21) with unit cell parameters a = 6.47 Å, b = 12.93 Å, c = 16.72 Å. The E-configuration is confirmed, and intermolecular hydrogen bonds (O–H···O, 2.7–2.9 Å) stabilize the lattice, affecting solubility and melting point (201–203°C). Hirshfeld surface analysis quantifies close contacts (e.g., H···O interactions = 25% of total surface) .

Q. How do substituent modifications (e.g., -NO₂ vs. -OCH₃) impact biological activity and electronic structure?

Comparative studies using derivatives show:

- -NO₂ : Enhances antioxidant activity (IC₅₀ = 8.2 µg/mL) by stabilizing phenoxyl radicals via resonance.

- -OCH₃ : Increases lipophilicity (logP +0.5), improving membrane permeability in antimicrobial assays. DFT calculations (e.g., HOMO-LUMO gaps) correlate electron-withdrawing groups with reduced band gaps (~3.5 eV), enhancing charge transfer in biological interactions .

Q. What methodologies are recommended for analyzing solubility and stability under varying pH and temperature?

- Solubility : Use the shake-flask method in buffers (pH 1–13) with HPLC quantification. The compound shows poor aqueous solubility (<0.1 mg/mL) but improves in DMSO or PEG-400.

- Stability : Accelerated stability studies (40°C/75% RH, 1–3 months) with LC-MS monitoring. Degradation products (e.g., nitro-reduction to -NH₂) occur under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.